3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
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Description
3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione, also known as OD1, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicinal chemistry. OD1 is a spirocyclic compound that contains a piperidine ring and a diazaspirodecane ring system.
Scientific Research Applications
Structural Analysis and Synthesis
The title compound, known for its two connected rings - a piperazine-2,5-dione ring and a five-membered ring, showcases a specific structural conformation significant in synthesis and crystallography studies. For example, Rohlíček et al. (2010) elucidated its structure using synchrotron powder diffraction data, highlighting the molecule's slight boat conformation and the equatorial position of the bonded methyl group. The five-membered ring adopts an envelope conformation, playing a crucial role in its chemical behavior and potential applications in material science and crystal engineering (Rohlíček et al., 2010).
Anticonvulsant Activity
A study by Obniska et al. (2006) focused on derivatives of 2-azaspiro[4.5]decane-1,3-dione, investigating their anticonvulsant and neurotoxic properties. This research underscores the compound's relevance in developing new anticonvulsant drugs, revealing that certain derivatives exhibit significant protective effects in mice models, surpassing even standard substances like magnesium valproate (Obniska et al., 2006).
Novel Synthesis Methods
The advancement in synthesis methods for related compounds, such as the Mn(III)-based oxidation technique described by Huynh et al. (2017), demonstrates innovative approaches to creating complex molecular structures. These methods contribute to a broader understanding and potential applications of spirocyclic and azaspiro compounds in medicinal chemistry and drug design (Huynh et al., 2017).
Supramolecular Chemistry
Further studies delve into the compound's role in supramolecular chemistry, examining its intermolecular interactions, hydrogen bonding, and potential in forming crystal structures. Such research not only provides insights into the chemical and physical properties of these compounds but also explores their utility in developing new materials and pharmaceuticals (Shivachev et al., 2006).
properties
IUPAC Name |
3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c19-12(17-9-5-2-6-10-17)11-18-13(20)15(16-14(18)21)7-3-1-4-8-15/h1-11H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUTVCWIAYJCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
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